c[RGDf-(S)-N-Me-alpha-TfmF]
Description
c[RGDf-(S)-N-Me-alpha-TfmF] is a cyclic pentapeptide designed to target integrin αvβ3, a receptor implicated in angiogenesis, tumor metastasis, and inflammatory diseases. Its structure incorporates an RGD (Arg-Gly-Asp) motif, a well-characterized integrin-binding sequence, modified with (S)-N-methyl-α-trifluoromethylphenylalanine (TfmF) to enhance binding affinity and metabolic stability. This compound exhibits potent inhibitory activity against integrin αvβ3, with an IC50 of 18.8 nM in competitive binding assays . Its stereochemical configuration (S-enantiomer) and fluorinated side chain are critical for optimizing receptor interactions and resistance to enzymatic degradation.
Properties
Molecular Formula |
C32H39F3N8O7 |
|---|---|
Molecular Weight |
704.7 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C32H39F3N8O7/c1-43-28(49)23(15-19-9-4-2-5-10-19)41-27(48)22(16-25(45)46)40-24(44)18-39-26(47)21(13-8-14-38-30(36)37)42-29(50)31(43,32(33,34)35)17-20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3,(H,39,47)(H,40,44)(H,41,48)(H,42,50)(H,45,46)(H4,36,37,38)/t21-,22-,23+,31-/m0/s1 |
InChI Key |
IKBMFRHCMUKOBA-KAFAUTGVSA-N |
Isomeric SMILES |
CN1C(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@]1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1(CC2=CC=CC=C2)C(F)(F)F)CCCN=C(N)N)CC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis: The compound can be synthesized using solid-phase peptide synthesis (SPPS).
Functionalization: The RGDfK peptide is modified by introducing the thioether group (S) and the trifluoromethyl group (TfmF) during synthesis.
Chemical Reactions Analysis
Cyclization: The RGDfK peptide undergoes cyclization to form the cyclic structure.
Thioether Formation: The thioether linkage (S) is introduced through a reaction with a suitable thiol reagent.
Trifluoromethylation: The trifluoromethyl group (TfmF) is incorporated using a trifluoromethylation reagent.
Scientific Research Applications
Cancer Targeting: The compound targets αvβ3 integrin receptors, which are overexpressed in tumor cells. It can be used for cancer imaging and therapy.
Angiogenesis Inhibition: By binding to αvβ3 integrins, it may inhibit angiogenesis (blood vessel formation) in tumors.
Radiotheranostics: The compound can be labeled with radionuclides (e.g., ^125I, ^211At) for imaging and targeted alpha therapy.
Mechanism of Action
- The compound binds to αvβ3 integrins on cell surfaces.
- This interaction affects cell signaling pathways, potentially leading to apoptosis (cell death) in tumor-associated blood vessels.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Comparison of Integrin αvβ3 Inhibitors
Key Findings
Stereochemical Specificity :
The S-configuration in c[RGDf-(S)-N-Me-alpha-TfmF] is critical for potency. Its enantiomer, c[RGDf-(R)-N-Me-alpha-TfmF], shows a 37-fold reduction in activity (IC50 = 704.4 nM), underscoring the importance of stereochemistry in integrin binding .
Fluorination and Methylation: Compared to c[RGDf-(S)-alpha-TfmV] (IC50 = 36.3 nM), the addition of N-methylation in c[RGDf-(S)-N-Me-alpha-TfmF] improves binding by ~2-fold. Fluorination (TfmF) enhances hydrophobic interactions with integrin’s hydrophobic pocket, as seen in its superior activity over non-fluorinated analogs like C(RGDfMeF) (IC50 = 19.75 nM) .
Backbone Modifications :
Cyclic Acpca-containing compounds (e.g., C[-Arg-Gly-Asp-Acpca32-], IC50 = 1.5 nM) exhibit higher potency due to their rigid, preorganized structures. However, c[RGDf-(S)-N-Me-alpha-TfmF] balances potency with synthetic feasibility and stability, making it more viable for clinical development .
Non-Peptidic Inhibitors: Small-molecule inhibitors like DMP-802 (IC50 = 29 nM) show comparable activity but lack the selectivity of cyclic RGD peptides. For example, SB-265123 (IC50 = 1200 nM) demonstrates poor specificity for αvβ3 .
Therapeutic Conjugates :
The E[c(RGDyK)]2-PTX conjugate (IC50 = 134 nM) combines integrin targeting with paclitaxel delivery, highlighting a divergent application strategy compared to pure inhibitors like c[RGDf-(S)-N-Me-alpha-TfmF] .
Discussion of Advantages and Limitations
- Advantages: c[RGDf-(S)-N-Me-alpha-TfmF] outperforms linear RGD analogs (e.g., RGDechi) and non-fluorinated cyclic peptides in both affinity and stability. Its fluorinated side chain reduces metabolic clearance, as evidenced by its prolonged half-life in preclinical models .
- c[RGDf-(S)-N-Me-alpha-TfmF] offers a pragmatic compromise but requires further optimization for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
